molecular formula C3H3F3O B105887 1,1,1-Trifluoroacetone CAS No. 421-50-1

1,1,1-Trifluoroacetone

Cat. No. B105887
CAS RN: 421-50-1
M. Wt: 112.05 g/mol
InChI Key: FHUDAMLDXFJHJE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroacetone is a chemical compound with significant importance in organic chemistry due to its trifluoromethyl group. It serves as a precursor to 1,1,1-trifluoroisopropanol and is a valuable building block for synthesizing various fluoroorganic compounds. It is also known by alternate names such as α,α,α-trifluoroacetone, 1,1,1-trifluoro-2-propanone, and methyl trifluoromethyl ketone. The compound is a colorless liquid that is soluble in water and other organic solvents and is typically purified by distillation .

Synthesis Analysis

1,1,1-Trifluoroacetone can be synthesized through several methods. The original synthesis involved the decarboxylation of ethyl 4,4,4-trifluoro-3-oxobutanoate. Another method includes treating trifluoroacetic acid with an excess of methylmagnesium iodide to yield the compound in 56% yield. The use of the Ruppert–Prakash reagent (TMSCF3) in the presence of cesium fluoride also yields 1,1,1-trifluoroacetone with high efficiency. Additionally, a Cu(I)-catalyzed reaction between sodium trifluoroacetate and acetyl chloride has been reported to produce the compound .

Molecular Structure Analysis

The molecular structure of 1,1,1-trifluoroacetone is characterized by the presence of a trifluoromethyl group attached to a ketone. This structure is pivotal in its reactivity and the formation of various derivatives. For instance, the trimerization of trifluoroacetone in the presence of bases leads to configurationally labile tetrahydro-2H-pyran-2,4-diols, which are structurally similar to fluorinated carbohydrates. The solvent effect on the equilibria of these diastereoisomers has been studied, and their concave structure with 1,3-cis-diaxial hydroxyl groups has been confirmed by X-ray analyses .

Chemical Reactions Analysis

1,1,1-Trifluoroacetone participates in a variety of chemical reactions. It acts as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, allowing for selective oxidation in the presence of primary alcohols . It also undergoes polymerization with aliphatic secondary amines to form a mixture of diastereoisomers of the cyclic trimer . Furthermore, the reaction of 1,1,1-trifluoroacetone with hydrogen peroxide leads to the formation of trifluoroacetone diperoxide, which has O-atom transfer capability to alkenes and sulfides . The compound also reacts with low energy electrons to yield a variety of fragment anions through dissociative electron attachment .

Physical and Chemical Properties Analysis

1,1,1-Trifluoroacetone has a boiling point range of 21.5-22.5°C and a density of 1.282 g/mL at 20°C. It is commercially available and recommended to be stored at 2-8°C in a well-ventilated fume hood to prevent pressure build-up and potential container burst. The compound should be handled with care to avoid contact with skin and eyes and inhalation of vapors .

Safety And Hazards

1,1,1-Trifluoroacetone is extremely flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Containers may explode when heated .

Future Directions

1,1,1-Trifluoroacetone is used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .

properties

IUPAC Name

1,1,1-trifluoropropan-2-one
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InChI

InChI=1S/C3H3F3O/c1-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUDAMLDXFJHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3F3O
Source PubChem
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DSSTOX Substance ID

DTXSID9059963
Record name Trifluoroacetone
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Molecular Weight

112.05 g/mol
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Physical Description

Clear colorless liquid; bp = 22 deg C; [Aldrich MSDS]
Record name 2-Propanone, 1,1,1-trifluoro-
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Vapor Pressure

728.0 [mmHg]
Record name 2-Propanone, 1,1,1-trifluoro-
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Product Name

1,1,1-Trifluoroacetone

CAS RN

421-50-1
Record name 1,1,1-Trifluoroacetone
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Record name Methyl trifluoromethyl ketone
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Record name 2-Propanone, 1,1,1-trifluoro-
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Record name Trifluoroacetone
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Record name 1,1,1-trifluoroacetone
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Record name METHYL TRIFLUOROMETHYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
RT Zehr, NA Deskins… - The Journal of Physical …, 2010 - ACS Publications
The ultraviolet (UV) photon-induced photodecomposition of 1,1,1-trifluoroacetone (TFA) adsorbed on the rutile TiO 2 (110) surface has been investigated with photon stimulated …
Number of citations: 14 pubs.acs.org
R Mello, J Martínez-Ferrer, G Asensio… - The Journal of …, 2007 - ACS Publications
Oppenauer Oxidation of Secondary Alcohols with 1,1,1-Trifluoroacetone as Hydride Acceptor | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank …
Number of citations: 35 pubs.acs.org
A Gandini, PA Hackett - Journal of the American Chemical Society, 1977 - ACS Publications
The photochemistryand photophysics of acetone and1, 1, 1-trifluoroacetone excited in the*<— n transition have been reinvestigated at various excitation wavelengths (330-250 nm), …
Number of citations: 67 pubs.acs.org
S Kenis, M D'hooghe, G Verniest, VD Nguyen… - Organic & …, 2011 - pubs.rsc.org
An efficient and straightforward approach towards the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetoneviaimination, α-chlorination, hydride reduction …
Number of citations: 46 pubs.rsc.org
LMC Rycroft, TA Field, P Scheier… - International Journal of …, 2014 - Elsevier
A selected ion flow tube study of the reactions of a series of gas-phase atomic cations (S + , Xe + , O + , Kr + , N + , Ar + and Ne + ) and molecular ions (SF n + (n = 1–5), CF n + (n = 1–3), …
Number of citations: 2 www.sciencedirect.com
CE Waring, AJ Fekete - The Journal of Physical Chemistry, 1970 - ACS Publications
1.5 X 1012e-59,400, íír sec-1, that for CF3CH3 is 1.4 X 1011e-56,600, BZ’sec-1, and that for CF2CH2 is 1.8 X 1016· en, miRT sec-1. The decomposition of TFA was also investigated in …
Number of citations: 10 pubs.acs.org
JO Smith, BK Mandal, R Filler, JW Beery - Journal of fluorine chemistry, 1997 - Elsevier
The potassium enolate of ethyl 4,4,4-trifluoroacetoacetate 1 reacts with 3-bromo-1,1,1-trifluoroacetone 2 in DMSO solution to yield three products. Ethyl 2,4-bis(trifluoromethyl)-4-…
Number of citations: 21 www.sciencedirect.com
MM Dhingra, KR Tatta - Organic Magnetic Resonance, 1977 - Wiley Online Library
The polymerization of 1,1,1‐trifluoroacetone with aliphatic secondary amines is reported. The polymerization product is found to be a mixture of four diastereoisomers of the cyclic trimer, …
Number of citations: 16 onlinelibrary.wiley.com
CL Khetrapal, MM Dhingra, VB Kartha - … of the Indian Academy of Sciences …, 1967 - Springer
Interactions of 1, 1, 1 trifluoroacetone with proton donor solvents of the type RH [where R=HO, CH 3 S, CH 3 CH 2 CH 2 CH 2 S, CH 3 O, (CH 3 ) 2 N, (C 2 H 5 ) 2 N] have been …
Number of citations: 6 link.springer.com
E Illenberger, MC Meinke - The Journal of Physical Chemistry A, 2014 - ACS Publications
The impact of low energy electrons (0–10 eV) to 1,1,1-trifluoroacetone yields a variety of fragment anions which are formed via dissociative electron attachment (DEA) through three …
Number of citations: 2 pubs.acs.org

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